molecular formula C12H17F3N4O4 B2985071 ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 1428355-78-5

ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2985071
CAS No.: 1428355-78-5
M. Wt: 338.287
InChI Key: KZENLGSKEBOHKK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H17F3N4O4 and its molecular weight is 338.287. The purity is usually 95%.
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Scientific Research Applications

Toxicology and Antidote Research

Research into the antidotal effects of compounds like 4-methylpyrazole on poisonings caused by diethylene glycol and ethylene glycol highlights the importance of understanding the metabolic pathways and toxicological impacts of various chemical compounds. 4-methylpyrazole acts as an inhibitor of alcohol dehydrogenase, showcasing how the inhibition of specific metabolic processes can be beneficial in treating poisonings by ethyl esters and similar compounds (Borron, Baud, & Garnier, 1997; Baud et al., 1986).

Biomarkers of Exposure

Studies on the use of urinary biomarkers for assessing exposure to environmental pollutants, such as benzene and ethylbenzene, provide insight into how specific metabolites and breakdown products can be used to monitor and understand human exposure to hazardous chemicals. This research is essential for developing safety guidelines and exposure limits in occupational and environmental health contexts (Andreoli et al., 2015).

Pharmacokinetics and Metabolic Studies

Investigations into the pharmacokinetics and metabolism of chemicals like ethyl tert-butyl ether (ETBE) and its proposed metabolites, including the evaluation of toxicokinetics and acute effects, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Such studies inform the safe use of these chemicals in various applications and the potential health risks associated with their exposure (Nihlen, Löf, & Johanson, 1998; Nihlen, Löf, & Johanson, 1998).

Analytical Chemistry in Alcohol Consumption Research

The development and validation of analytical methods for quantifying fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in biological matrices are examples of how chemical analysis techniques can be applied to research on alcohol consumption and its effects. These methodologies enable the detection and quantification of specific metabolites related to alcohol intake, offering tools for both clinical and research applications (Bakdash et al., 2010).

Exposure to Phthalates

Research assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers contributes to our understanding of the exposure pathways and potential health impacts of these widely used industrial chemicals. Studies in this area help to evaluate the risks associated with phthalate exposure and inform regulatory decisions (Barr et al., 2003).

Properties

IUPAC Name

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O4/c1-3-23-9(21)5-4-8(20)16-6-7-19-11(22)18(2)10(17-19)12(13,14)15/h3-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENLGSKEBOHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.